molecular formula C13H9ClO2 B6320636 (2E)-3-(2-Chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 135950-63-9

(2E)-3-(2-Chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No. B6320636
CAS RN: 135950-63-9
M. Wt: 232.66 g/mol
InChI Key: DEOPYSWIQAMXMC-BQYQJAHWSA-N
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Description

(2E)-3-(2-Chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one, also known as 2-Chloro-1-furanpropene, is an organic compound with a variety of industrial and scientific applications. It is a colorless liquid with a pungent odor and a boiling point of about 188 °C. The compound has been studied for its potential use in the synthesis of various organic compounds and for its potential as a biologically active molecule. In

Scientific Research Applications

Synthesis and Characterization

  • The compound is synthesized through base-catalyzed Claisen-Schmidt condensation reactions, a common method for creating chalcone derivatives. This process involves the reaction of specific aldehydes with substituted acetophenones, characterized using techniques like FT-IR and single-crystal X-ray diffraction (Salian et al., 2018). Similar synthesis methods are applied in other studies, with variations in the substituents and reaction conditions (Salian et al., 2016).

Molecular Docking and Antimicrobial Activity

  • Molecular docking studies of novel synthesized derivatives show effectiveness against bacterial proteins, indicating potential antibacterial properties. This is done using Auto Dock tools to understand the binding interaction of the synthesized compounds with bacterial proteins (Khumar et al., 2018).

Antioxidant and Anti-Inflammatory Properties

  • Some chalcone derivatives synthesized from similar reactions demonstrate potential as antioxidants. They show good correlations with in vitro anti-oxidant results and interactions with protein tyrosine kinase amino acid residues (Prabakaran et al., 2021). Additionally, other derivatives exhibit significant anti-inflammatory and antibacterial activities, further indicating the potential therapeutic use of these compounds (Ravula et al., 2016).

Photophysical Properties

  • The compound's derivatives exhibit solvatochromic effects in different solvents, indicating potential applications in photophysical studies. These effects are studied using various methods like absorption and fluorescence spectroscopy, demonstrating shifts in spectra based on solvent polarity (Kumari et al., 2017).

Nonlinear Optical Properties

  • The compound and its derivatives have been studied for their potential in nonlinear optical applications. This involves analyzing their hyperpolarizability, a measure of their response to an external electric field, which is critical in materials science for developing new optical materials (Mary et al., 2014).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-5-2-1-4-10(11)7-8-12(15)13-6-3-9-16-13/h1-9H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOPYSWIQAMXMC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-Chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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